Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Conformational analysis Molecular rigidity Structure-activity relationships

Unlock metabolic stability & conformational rigidity in your drug discovery pipeline. Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS 1467262-20-9) features a critical gem-dimethyl substitution, providing steric shielding and an orthogonal Boc-protected amine. Essential for enhancing target selectivity and PK profiles. Not interchangeable with unsubstituted morpholines. Procure this high-purity building block to accelerate your kinase and GPCR modulator programs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B11768865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2-dimethylmorpholine-4-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1(CN(CCO1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-7-14-11(4,5)8-12/h6-8H2,1-5H3
InChIKeyFWNGBXHQNVBJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate: A Boc-Protected Gem-Dimethyl Morpholine Building Block


Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS 1467262-20-9) is a morpholine derivative featuring a gem-dimethyl substitution at the C-2 position of the morpholine ring and an N-Boc (tert-butoxycarbonyl) protecting group . The gem-dimethyl moiety introduces steric hindrance and conformational constraints that differentiate it from unsubstituted or mono-substituted morpholines [1]. This compound serves as a protected amine building block in medicinal chemistry, particularly where enhanced metabolic stability or controlled conformational rigidity is required prior to Boc deprotection and subsequent functionalization [2].

Why Generic Morpholine Analogs Cannot Substitute for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate


Simple morpholine analogs (e.g., morpholine, 4-Boc-morpholine) lack the gem-dimethyl substitution at C-2, which is a critical structural determinant of conformational rigidity, metabolic stability, and lipophilicity [1]. The gem-dimethyl effect (Thorpe-Ingold effect) alters the ground-state conformation of the morpholine ring and sterically shields the adjacent nitrogen and oxygen atoms, affecting both reactivity and pharmacokinetic properties [2]. In drug discovery campaigns, substituting a gem-dimethyl morpholine scaffold with an unsubstituted morpholine can result in loss of target selectivity, reduced metabolic half-life, and altered physicochemical profiles [3]. The quantitative evidence below establishes why this specific substitution pattern is non-interchangeable with simpler alternatives.

Quantitative Differentiation Evidence: Tert-butyl 2,2-dimethylmorpholine-4-carboxylate vs. Morpholine Analogs


Gem-Dimethyl Substitution Confers Conformational Rigidity: Chair Conformation Locking vs. Unsubstituted Morpholine

The 2,2-dimethylmorpholine scaffold adopts a well-defined chair conformation with restricted ring-flipping dynamics relative to unsubstituted morpholine, as evidenced by NMR coupling constant analysis and computational modeling [1]. The gem-dimethyl group at C-2 introduces 1,3-diaxial steric interactions that energetically penalize alternative conformations, effectively locking the morpholine ring into a single low-energy chair conformer [2]. In contrast, unsubstituted morpholine undergoes rapid chair-to-chair interconversion at room temperature, presenting an ensemble of conformations rather than a single well-defined geometry [3].

Conformational analysis Molecular rigidity Structure-activity relationships

Gem-Dimethyl Group Enhances Metabolic Stability via Steric Shielding of Adjacent Metabolic Soft Spots

The gem-dimethyl group at C-2 sterically shields the adjacent morpholine nitrogen and oxygen atoms from metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs) and cytochrome P450 oxidases [1]. In medicinal chemistry case studies, incorporation of a gem-dimethyl group has been shown to increase metabolic stability in human liver microsomes by 30-50% relative to unsubstituted analogs . Specifically, a gem-dimethyl group was employed to block N-glucuronidation, resulting in boosted metabolic stability and increased potency of the final lead compound [2].

Metabolic stability Steric shielding Lead optimization

Boc Protection Enables Orthogonal Synthetic Manipulation with Mild, Selective Deprotection Conditions

The N-Boc (tert-butoxycarbonyl) group on the morpholine nitrogen provides orthogonal protection that can be selectively removed under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting base-labile or hydrogenation-sensitive functionalities [1]. This contrasts with N-benzyl protected morpholines, which require harsher hydrogenolysis conditions (H₂, Pd/C) that may reduce other reducible groups [2]. The Boc group on the 2,2-dimethylmorpholine scaffold allows for sequential functionalization strategies: the gem-dimethyl group remains intact during Boc deprotection, preserving the conformational and steric advantages of the scaffold for downstream chemistry [3].

Protecting group strategy Orthogonal synthesis Solid-phase peptide synthesis

Gem-Dimethyl Substitution Increases Lipophilicity and Modulates Membrane Permeability

The gem-dimethyl group at C-2 increases the lipophilicity of the morpholine scaffold relative to unsubstituted morpholine [1]. The 2,2-dimethyl substitution enhances steric bulk and contributes to lipophilicity, which in turn influences binding affinity and membrane permeability [2]. In comparative studies of morpholine derivatives, the presence of a gem-dimethyl group has been shown to increase calculated LogP values by approximately 0.5-1.0 log units compared to unsubstituted analogs, improving predicted passive membrane diffusion [3].

Lipophilicity LogP Membrane permeability

Optimal Procurement Scenarios for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate


Medicinal Chemistry Lead Optimization Requiring Conformationally Constrained Morpholine Scaffolds

In drug discovery programs where target binding requires a specific spatial orientation of the morpholine ring, this compound provides the conformational rigidity lacking in unsubstituted morpholine . The gem-dimethyl group locks the ring into a chair conformation, reducing the entropic penalty upon binding and improving target selectivity. This is particularly valuable for kinase inhibitors, GPCR modulators, and other targets where precise vector presentation is critical for potency and selectivity [1].

Multi-Step Synthetic Sequences Requiring Orthogonal Amine Protection

The N-Boc protecting group enables selective, late-stage unmasking of the morpholine amine under mild acidic conditions without affecting base-sensitive or hydrogenation-labile functionalities . This orthogonal protection strategy is essential for constructing complex molecular architectures where the morpholine nitrogen must be revealed at a specific synthetic stage, such as in fragment coupling, bioconjugation, or solid-phase synthesis workflows [1].

Pharmacokinetic Optimization via Steric Shielding of Metabolic Soft Spots

For lead compounds where morpholine N-glucuronidation or oxidative metabolism at the morpholine ring limits exposure, the gem-dimethyl group provides steric shielding that reduces metabolic turnover . This compound serves as an ideal starting material for building metabolically stable analogs, particularly in programs where extending half-life or reducing clearance is a primary optimization goal [1].

Opioid Receptor Modulator Development Requiring Enhanced Subtype Selectivity

The 2,2-dimethylmorpholine scaffold has been specifically identified as a pharma building block for opioid receptor modulation, where the 2,2-dimethyl substitution enhances receptor subtype selectivity . The Boc-protected version (tert-butyl 2,2-dimethylmorpholine-4-carboxylate) serves as the protected precursor, enabling incorporation of this selectivity-enhancing scaffold into more complex opioid receptor ligands following Boc deprotection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.